
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
Übersicht
Beschreibung
“11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate”, also known as Hydrocortisone acetate, is a glucocorticoid with anti-inflammatory, anti-allergic, anti-toxin, and anti-shock effects . Its molecular formula is C23H32O6 and it has a molar mass of 404.5 .
Molecular Structure Analysis
The molecular structure of “11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate” is characterized by its molecular formula C23H32O6 . The compound has a complex structure with multiple functional groups, including two hydroxyl groups, three ketone groups, and an acetate group .Physical And Chemical Properties Analysis
“11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate” has a density of 1.289 at 420 degrees Celsius . It has a melting point of 223°C (dec.) (lit.), a boiling point of 446.1°C (rough estimate), and a flashing point of 223°C . It is insoluble in water . Its vapor pressure is 1.08E-15mmHg at 25°C, and it has a refractive index of 1.4593 (estimate) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Harnik et al. (1986) describe a method for synthesizing 18,19-dihydroxycorticosterone from a compound closely related to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate, showcasing the chemical transformations possible with such compounds (Harnik, Carmely, Cojocaru, & Kashman, 1986).
- Sethi et al. (2017) conducted a study where they synthesized corticosteroids prodrugs from hydrocortisone acetate, which is structurally similar to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. This work illustrates the potential for creating prodrugs for medical applications (Sethi, Singh, Prakash, & Amandeep, 2017).
Analytical and Medicinal Chemistry
- Draper (1984) explored the reaction between halogen azides and Δ6-steroids, including compounds similar to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. This research is significant for understanding the chemical reactions and potential medicinal applications of such steroids (Draper, 1984).
- Sartori and Winters (1980) described the preparation of 14C-labelled steroids, including those structurally related to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. This study is crucial for the development of radiolabeled steroids for biological and medicinal research (Sartori & Winters, 1980).
Steroid Biochemistry and Pharmacology
- Schwarz, Ulrich, and Syhora (1964) isolated and identified a by-product of microbial 11-hydroxylation of a steroid closely related to 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate. Their work contributes to understanding steroid metabolism and synthesis (Schwarz, Ulrich, & Syhora, 1964).
- Branchaud, Schweitzer, and Giroud (1969) studied the 21-yl sulfates of steroids in human cord plasma. This research is important for understanding the metabolism and function of steroids in human physiology (Branchaud, Schweitzer, & Giroud, 1969).
Eigenschaften
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid](/img/structure/B7818532.png)
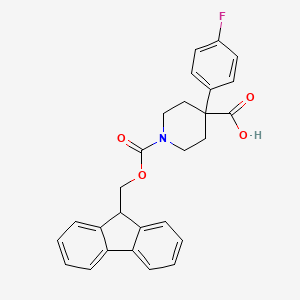
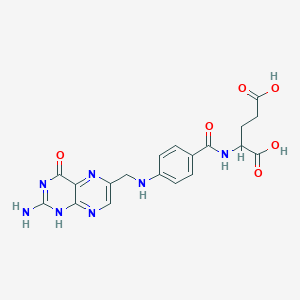
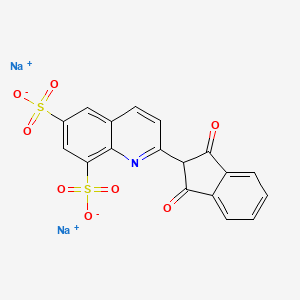
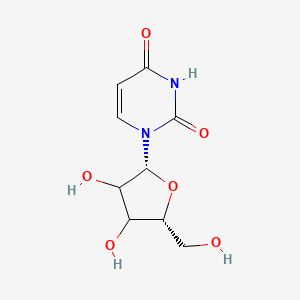
![Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1)](/img/structure/B7818559.png)
![(2S,3R,4S,5R,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7818565.png)
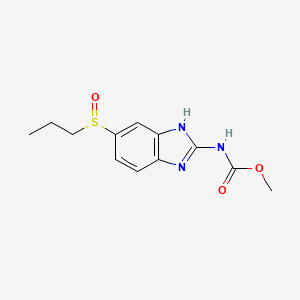
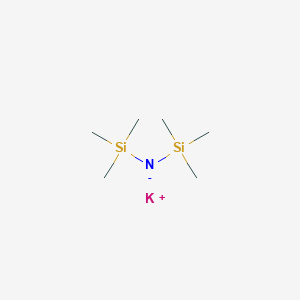
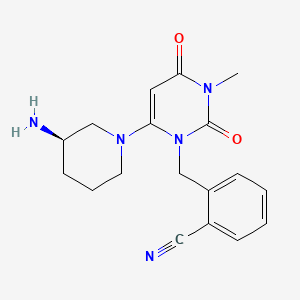
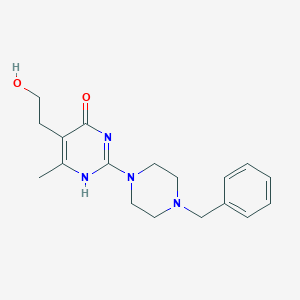
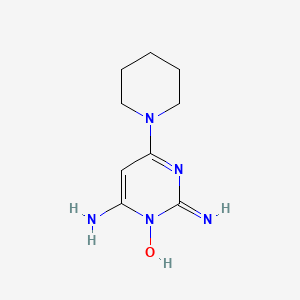
![6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7818598.png)
